molecular formula C13H11ClF3NO2 B8451124 4-but-3-enyl-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

4-but-3-enyl-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No. B8451124
M. Wt: 305.68 g/mol
InChI Key: QRKPFNCECOOFKA-UHFFFAOYSA-N
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Patent
US05519021

Procedure details

To a 200 mL round bottomed flask with a stirring bar, argon inlet and a reflux condenser was added (+/-) 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-5-hexen-2-ol (4.80 g, 17.16 mmol), 1,1'-carbonyldiimidazole (13.91 g, 85.81 mmol) and dry THF (75 mL). This mixture was heated at 60° C. for 18 h. The cooled reaction mixture was diluted with EtOAc and washed with H2O (3×200 mL) and brine (250 mL). Drying (MgSO4), filtration, removal of the solvent in vacuo, followed by recrystallization from boiling EtOAc-hexane gave 3.22 g of (+/-) 4-(1,1,1,-trifluoromethyl)-4(1-buten-4-yl)-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one as a white crystalline solid, mp: 165°-166° C. 1H NMR (CDCl3): δ1.99 (m, 1H), 2.09-2.40 (m, 3H), 5.00 (d, 1H, J=1.4 Hz), 5.03 (dd, 1H, J=1.4, 7.9), 5.78 (m, 1H), 6.85 (d, 1H, J=8.6 Hz), 7.21 (br s, 1H), 7.35 (dd, 1H, J=2.2, 8.6 Hz), 9.63 (br s, 1H).
Name
(+/-) 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-5-hexen-2-ol
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
13.91 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([OH:18])([CH2:14][CH2:15][CH:16]=[CH2:17])[C:10]([F:13])([F:12])[F:11].[C:19](N1C=CN=C1)(N1C=CN=C1)=[O:20].C1COCC1>CCOC(C)=O>[F:12][C:10]([C:9]1([CH2:14][CH2:15][CH:16]=[CH2:17])[C:3]2[CH:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=2[NH:1][C:19](=[O:20])[O:18]1)([F:13])[F:11]

Inputs

Step One
Name
(+/-) 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-5-hexen-2-ol
Quantity
4.8 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)(CCC=C)O
Name
Quantity
13.91 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with H2O (3×200 mL) and brine (250 mL)
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration, removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
followed by recrystallization

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)C1(OC(NC2=C1C=C(C=C2)Cl)=O)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 3.22 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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